アンゲロイリゴミシン O

概要

説明

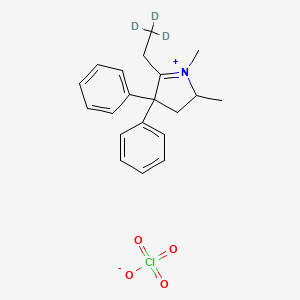

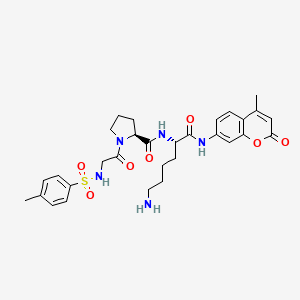

アンゲロイログミシンOは、シサンドラ・ルブリフロラ植物から抽出されたリグナン化合物です。 抗炎症作用で知られており、分子式はC28H34O8、分子量は498.56 g/molです 。この化合物は、様々な生物活性で知られるフェニルプロパノイドとリグナンファミリーに属しています。

科学的研究の応用

Angeloylgomisin O has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of lignans and their derivatives.

Biology: Investigated for its anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects against diseases such as cancer and viral infections, including SARS-CoV-2

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

作用機序

アンゲロイログミシンOは、様々な分子標的と経路を通じて効果を発揮します。

将来の方向性

Angeloylgomisin O has been identified as an effective SARS-CoV-2 entry inhibitor . It has been found to have synergistic effects in combination with remdesivir, a drug widely used to treat SARS-CoV-2-mediated infections . This suggests that Angeloylgomisin O could be a potential therapeutic agent to treat COVID-19 .

生化学分析

Biochemical Properties

Angeloylgomisin O interacts with various biomolecules in biochemical reactions. It has been identified as an effective inhibitor of SARS-CoV-2 entry into cells . This suggests that Angeloylgomisin O may interact with viral proteins or host cell receptors to exert its inhibitory effect.

Cellular Effects

Angeloylgomisin O has been shown to have significant effects on cellular processes. It has been found to inhibit the entry of SARS-CoV-2 into cells This suggests that Angeloylgomisin O may influence cell function by affecting cell signaling pathways related to viral entry

Molecular Mechanism

The molecular mechanism of Angeloylgomisin O involves its interaction with biomolecules at the molecular level. It has been found to inhibit SARS-CoV-2 entry by blocking spike (S) protein-mediated membrane fusion . This suggests that Angeloylgomisin O may bind to the S protein of the virus or to host cell receptors, inhibiting the fusion of the viral envelope with the host cell membrane.

準備方法

合成経路と反応条件: アンゲロイログミシンOは、シサンドラ・ルブリフロラに見られる前駆体化合物を含む様々な化学反応によって合成することができます。合成経路には、通常、リグナンコア構造のアンジェリック酸とのエステル化が含まれます。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの有機溶媒と、エステル化プロセスを促進する触媒の使用が必要です .

工業的生産方法: アンゲロイログミシンOの工業的生産には、メタノールなどの溶媒を用いてシサンドラ・ルブリフロラから化合物を抽出することが含まれます。 その後、抽出物はクロマトグラフィー技術によって精製され、アンゲロイログミシンOが純粋な形で単離されます .

化学反応の分析

反応の種類: アンゲロイログミシンOは、以下を含む様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 水溶液中の水酸化物イオン

主な生成物:

酸化: カルボン酸の生成。

還元: アルコールの生成。

置換: 置換リグナン誘導体の生成

4. 科学研究への応用

アンゲロイログミシンOは、幅広い科学研究への応用を持っています。

化学: リグナンとその誘導体の研究における標準化合物として使用されます。

生物学: 抗炎症作用と抗酸化作用が調べられています。

類似化合物との比較

アンゲロイログミシンOは、アンジェリック酸との特異的なエステル化により、リグナンの中で独特です。類似の化合物には以下が含まれます。

シサンドリンB: シサンドラ属の別のリグナンで、同様の抗炎症作用と抗ウイルス作用を示します.

プロシアニジン: 抗酸化作用と抗炎症作用を持つフラボノイドです.

オレアノン酸: 抗ウイルス作用と抗炎症作用を持つトリテルペノイドです.

アンゲロイログミシンOは、ウイルスの侵入に対する強力な阻害作用と、レムデシビルなどの他の抗ウイルス剤との相乗効果を持つため、際立っています .

特性

IUPAC Name |

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKFSXFJGNZAER-XXDSNBTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-69-1 | |

| Record name | Angeloylgomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action for Angeloylgomisin O against SARS-CoV-2?

A: Angeloylgomisin O inhibits SARS-CoV-2 entry into host cells by blocking the virus's spike (S) protein-mediated membrane fusion. [] This essentially prevents the virus from entering and infecting the cell.

Q2: What is the source of Angeloylgomisin O?

A: Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of the Schisandra chinensis plant. [] Schisandra chinensis is a climbing plant used in traditional Chinese medicine.

Q3: Has Angeloylgomisin O shown activity against other viruses besides SARS-CoV-2?

A: Yes, in laboratory studies, Angeloylgomisin O has demonstrated the ability to inhibit the entry of pseudoviruses expressing the spike proteins of both Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and several emerging SARS-CoV-2 variants, including D614G and K417N/E484K/N501Y/D614G. []

Q4: Does Angeloylgomisin O work synergistically with any existing antiviral drugs?

A: Research indicates that Angeloylgomisin O exhibits synergistic effects when combined with remdesivir in cellular antiviral assays. [] This suggests a potential for combination therapy approaches.

Q5: Besides antiviral activity, does Angeloylgomisin O have any other notable pharmacological properties?

A: Studies have shown that Angeloylgomisin O exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia) and HeLa (human cervical carcinoma). [] This suggests potential applications in cancer research.

Q6: What are the limitations of the current research on Angeloylgomisin O?

A: While the initial findings are promising, much of the research on Angeloylgomisin O and its antiviral properties has been conducted in vitro (using cells in a laboratory setting). Further in vivo studies (using animal models) and ultimately clinical trials are necessary to validate these findings and determine its efficacy and safety in humans. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)